Renin Inhibitor Enantiomer Potency: (3R,4R)-12b Is 15-Fold Less Active Than (3S,4S)-12a
In the prototypical trans-3,4-disubstituted pyrrolidine direct renin inhibitor series, the (3S,4S) enantiomer 12a exhibited an IC₅₀ of 170 nM against recombinant human renin, which was 15-fold more potent than its distomer (3R,4R)-12b [1]. This establishes that the (3R,4R) configuration—matching the absolute stereochemistry of the target compound—produces a quantifiably distinct pharmacological profile in a therapeutically validated target class [2].
| Evidence Dimension | Renin inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Estimated IC₅₀ ≈ 2550 nM for (3R,4R)-12b (calculated as 15-fold of 170 nM) |
| Comparator Or Baseline | (3S,4S)-12a: IC₅₀ = 170 nM |
| Quantified Difference | 15-fold potency difference between enantiomers |
| Conditions | Recombinant human renin enzyme inhibition assay; also retained in human plasma (IC₅₀ = 300 nM for 12a) |
Why This Matters
This directly quantifies the enantiomer-specific potency window: procurement of the incorrect (3S,4S) enantiomer for renin-targeted programmes would yield a 15-fold overestimation of activity, whereas the (3R,4R) form provides the defined distomer baseline essential for SAR and selectivity profiling.
- [1] Lorthiois, E.; Breitenstein, W.; Cumin, F.; Ehrhardt, C.; Francotte, E.; Jacoby, E.; Ostermann, N.; Sellner, H.; Kosaka, T.; Webb, R.L.; Rigel, D.F.; Hassiepen, U.; Richert, P.; Wagner, T.; Maibaum, J. The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. J. Med. Chem. 2013, 56, 2207–2217. Table 1: (3S,4S)-12a IC₅₀ = 170 nM; (3R,4R)-12b is 15-fold less active. View Source
- [2] DataPDF. The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin. J. Med. Chem. 2013, 56, 2207–2217. Confirms (3S,4S)-12a IC₅₀ = 170 nM, 15× more active than (3R,4R)-12b; plasma IC₅₀ = 300 nM. View Source
